

# In-Depth Technical Guide: Sotorasib (AMG 510), a KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 38

Cat. No.: B12424091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutation.

## Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its active site and the lack of well-defined binding pockets. The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant has enabled the development of targeted covalent inhibitors. Sotorasib (AMG 510) is a pioneering therapeutic in this class, demonstrating significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] This document details the key pharmacokinetic and pharmacodynamic properties of Sotorasib, along with the experimental methodologies used to characterize this inhibitor.

## **Pharmacodynamics**

Sotorasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[3] This covalent modification prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the activation of the MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[3][4]



## **In Vitro Activity**

Sotorasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines.

| Cell Line  | Cancer Type                   | IC50 (μM) for Cell<br>Viability | Reference |
|------------|-------------------------------|---------------------------------|-----------|
| NCI-H358   | Non-Small Cell Lung<br>Cancer | ~0.006                          | [1]       |
| MIA PaCa-2 | Pancreatic Cancer             | ~0.009                          | [1]       |
| H23        | Non-Small Cell Lung<br>Cancer | 0.6904                          | [1]       |

Table 1: In Vitro Cell Viability of Sotorasib in KRAS G12C-Mutant Cell Lines.

## **In Vivo Efficacy**

In preclinical xenograft models, orally administered Sotorasib induced tumor regression in a dose-dependent manner.

| Animal Model | Tumor Type<br>(Cell Line)            | Dosing<br>Regimen                    | Outcome              | Reference |
|--------------|--------------------------------------|--------------------------------------|----------------------|-----------|
| Nude Mice    | NSCLC (NCI-<br>H358)                 | 30 mg/kg, p.o.,<br>daily for 28 days | Tumor size reduction | [5]       |
| Nude Mice    | Pancreatic<br>Cancer (MIA<br>PaCa-2) | 100 mg/kg, p.o.,<br>daily            | Tumor<br>regression  | [6]       |

Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models.

## **Pharmacokinetics**

Sotorasib exhibits pharmacokinetic properties that support once-daily oral dosing.



## **Preclinical Pharmacokinetics**

Studies in rats have characterized the absorption, distribution, metabolism, and excretion of Sotorasib.

| Parameter | Value                  | Animal Model | Dosing                        | Reference |
|-----------|------------------------|--------------|-------------------------------|-----------|
| Tmax      | 0.21 ± 0.06 h          | Mice         | 20 mg/kg, single<br>oral dose | [7]       |
| Cmax      | 4,231 ± 1,208<br>ng/mL | Mice         | 20 mg/kg, single oral dose    | [7]       |
| t1/2      | 0.60 ± 0.06 h          | Mice         | 20 mg/kg, single oral dose    | [7]       |
| AUC0-4    | 3,766 ± 896<br>ng·h/mL | Mice         | 20 mg/kg, single<br>oral dose | [7]       |

Table 3: Preclinical Pharmacokinetic Parameters of Sotorasib in Mice.

## **Clinical Pharmacokinetics**

The clinical pharmacokinetics of Sotorasib have been evaluated in patients with KRAS G12C-mutated solid tumors in the CodeBreaK 100 trial.

| Parameter                            | Value (at 960 mg<br>once daily) | Patient Population       | Reference |
|--------------------------------------|---------------------------------|--------------------------|-----------|
| Median Tmax                          | 1-2 hours                       | Advanced Solid<br>Tumors | [8][9]    |
| Mean Elimination<br>Half-life (t1/2) | 5.5 hours                       | Advanced Solid<br>Tumors | [9]       |

Table 4: Clinical Pharmacokinetic Parameters of Sotorasib. A population pharmacokinetic analysis indicated that Sotorasib exposure increases in a less-than-dose-proportional manner between 180 mg and 960 mg.[10] Co-administration with a high-fat meal resulted in a minimal increase in AUC and Cmax, suggesting that Sotorasib can be taken with or without food.[2]



# Experimental Protocols In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer cell lines.

#### Methodology:

- KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of Sotorasib (e.g., 0-10 μM) for 72 hours.[4]
- Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which
  measures ATP levels as an indicator of metabolically active cells.[4]
- Luminescence is measured using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

## Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the pharmacodynamic effect of Sotorasib on the MAPK signaling pathway.

#### Methodology:

- KRAS G12C-mutant cells are treated with Sotorasib (e.g., 100 nM) for various time points (e.g., 4-72 hours).[4]
- Cells are lysed, and protein concentrations are determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.



- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of ERK phosphorylation is indicative of Sotorasib's target engagement and downstream signaling blockade.[3]

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Sotorasib in a living organism.

#### Methodology:

- Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Mice are randomized into treatment and vehicle control groups.
- Sotorasib is administered orally, once daily, at specified doses (e.g., 10-100 mg/kg).
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

## Quantification of Sotorasib in Plasma

Objective: To determine the concentration of Sotorasib in plasma samples for pharmacokinetic analysis.

#### Methodology (LC-MS/MS):

• Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile.[3] An internal standard (e.g., erlotinib) is added to each sample.[3]







- Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 column with a gradient elution of methanol and formic acid in water.[3]
- Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer with positive electrospray ionization. Sotorasib is detected and quantified using selected reaction monitoring (SRM).[3]
- A calibration curve is generated using standards of known Sotorasib concentrations to determine the concentration in the study samples. The linear range for quantification is typically 2-2,000 ng/mL.[3]

## **Visualizations**





Click to download full resolution via product page

Caption: KRAS Signaling Pathway and Sotorasib Inhibition.





Click to download full resolution via product page

Caption: Experimental Workflow for Sotorasib Characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Quantification of KRAS inhibitor sotorasib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | TargetMol [targetmol.com]



- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Sotorasib (AMG 510), a KRAS G12C Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424091#kras-g12c-inhibitor-38-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com